3,4-Dibromohexane
Overview
Description
Synthesis Analysis
The synthesis of compounds with dibromo functionalities is a common theme in the provided papers. For instance, the synthesis of cis-3,4-dibromopyrrolidine is reported, highlighting a method that could potentially be adapted for the synthesis of 3,4-dibromohexane . Similarly, the synthesis of 3,4′-dibromo-2,2′-bithiophene through metal-catalyzed cross-coupling is described, which suggests a possible synthetic route for dibromohexane involving halogenated intermediates .
Molecular Structure Analysis
The molecular structure of dibromo compounds is characterized using various techniques such as X-ray crystallography. For example, the crystal and molecular structure of 2,4-dibromo-3,7-dicyanosemibullvalene is determined, providing insights into the steric and electronic effects of dibromo substituents on molecular conformation . This information can be extrapolated to understand the molecular structure of 3,4-dibromohexane.
Chemical Reactions Analysis
The reactivity of dibromo compounds is explored in several studies. The irradiation of 3,5-dibromo-2,6-dimethylhepta-2,5-dien-4-one leads to the formation of various products, indicating that dibromo compounds can undergo photochemical reactions . This suggests that 3,4-dibromohexane may also participate in similar reactions under appropriate conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of dibromo compounds are investigated through techniques such as thermogravimetric analysis and spectroscopy. The study on 3,4-diacetylhexane-2,5-dione provides thermal properties that could be relevant to understanding the stability and decomposition of 3,4-dibromohexane . Additionally, the identification and structure of a highly delocalized triplet carbene derived from a dibromo precursor indicate the potential for unique chemical behavior in dibromo compounds .
Scientific Research Applications
Electrochemical Reduction Studies
3,4-Dibromohexane has been studied for its electrochemical reduction properties. Research by Brown, Middleton, and Threlfall (1984) demonstrated that electrochemical reductions of 3,4-dibromohexane can be carried out on various cathodes in different solvent systems. Their study provided insights into the reduction potentials and product distributions, highlighting how the cis/trans ratios of the products varied with electrode potential in most cases (Brown et al., 1984).
Chromatographic Studies
Houche, Moreau, Longeray, and Dreux (1974) explored the separation of enantiomers of 3,4-dibromohexane using gas chromatography with chiral phases. Their findings were crucial in understanding the optical activities of the compounds during the chromatographic process and differentiating threo and meso isomers of 3,4-dibromohexane (Houche et al., 1974).
Conformational Analysis
Crowder (1983) conducted a study on the conformational analysis of 2,5-dibromohexane, closely related to 3,4-dibromohexane. The research involved IR spectra and Raman spectra analysis to understand the conformational behaviors of the compound (Crowder, 1983).
Liquid Crystalline Behavior and Fluorescent Properties
Research into the fluorescent property and liquid crystalline behavior of compounds involving 3,4-dibromohexane derivatives has been conducted. For example, Linbo Gong and colleagues (2007) studied the reaction of 4′-hydroxy-4-methyl azobenzene and 1,6-dibromohexane, leading to compounds with enhanced fluorescence intensity and liquid crystalline behavior (Linbo et al., 2007).
Biomedical Applications
Zelzer et al. (2008) investigated the application of surface chemical gradients formed from plasma polymers, including plasma polymerized hexane (ppHex), for studying mammalian cell interactions with synthetic surfaces. This research has implications for tissue engineering and biomedical applications (Zelzer et al., 2008).
Material Science Research
In the field of material science, Stanger, Ashkenazi, Boese, Bläser, and Stellberg (1997) utilized hexakis(dibromomethyl)benzene, a compound related to 3,4-dibromohexane, in their research on nickel-mediated syntheses and crystal structures of hexabromotricyclobutabenzene and hexabromohexaradialene (Stanger et al., 1997).
Safety And Hazards
properties
IUPAC Name |
3,4-dibromohexane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12Br2/c1-3-5(7)6(8)4-2/h5-6H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCQBYNRFLHNSKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(CC)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50407767 | |
Record name | 3,4-Dibromohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50407767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dibromohexane | |
CAS RN |
89583-12-0, 16230-28-7 | |
Record name | 3,4-Dibromohexane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89583-12-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Dibromohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50407767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-Dibromohexane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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